molecular formula C20H24N2O3S B6571501 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946383-72-8

4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B6571501
CAS RN: 946383-72-8
M. Wt: 372.5 g/mol
InChI Key: UEGJJNLGSKSNRJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string. It might also include information about its appearance (solid, liquid, color, etc.) .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include substitution reactions, addition reactions, or redox reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectral properties .

Mechanism of Action

If the compound is a drug or biologically active molecule, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. This could include toxicity information, safety precautions, and first aid measures .

properties

IUPAC Name

4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-13-26(24,25)22-12-4-5-17-14-18(10-11-19(17)22)21-20(23)16-8-6-15(2)7-9-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGJJNLGSKSNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

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